2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine
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Overview
Description
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a 3,3-difluorocyclobutyl group and a methoxy group, making it a subject of interest for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine typically involves the reaction of 3,3-difluorocyclobutanol with 3-methylpyrazine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted pyrazines
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,3-Difluorocyclobutyl)methoxy]pyridine
- 2-[(3,3-Difluorocyclobutyl)methoxy]benzoic acid
- 2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine
Uniqueness
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine stands out due to its unique combination of a difluorocyclobutyl group and a pyrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c1-7-9(14-3-2-13-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOXHVGIYRJANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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